Antifungal agent 56

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C18H14BrCl2FN2Se |

|---|---|

Molecular Weight |

507.1 g/mol |

IUPAC Name |

1-[2-[(2-bromo-5-fluorophenyl)methylselanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole |

InChI |

InChI=1S/C18H14BrCl2FN2Se/c19-16-4-2-14(22)7-12(16)10-25-18(9-24-6-5-23-11-24)15-3-1-13(20)8-17(15)21/h1-8,11,18H,9-10H2 |

InChI Key |

HKHIYGWQQVZXEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

"Antifungal agent 56" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 56, also identified as compound A09, is a novel selenium-containing miconazole analogue with potent antifungal activity.[1] Developed as part of a series of compounds designed through the principle of bioisosterism, it demonstrates significant efficacy against a range of pathogenic fungi, including fluconazole-resistant strains of Candida albicans.[1][2] Preliminary studies indicate that its mechanism of action involves the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[2][3] Furthermore, this compound has shown the ability to inhibit the formation of fungal biofilms, a key virulence factor in many clinical infections.[1] This document provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound.

Chemical Structure and Physicochemical Properties

The chemical structure and key physicochemical properties of this compound are summarized below.

Chemical Structure:

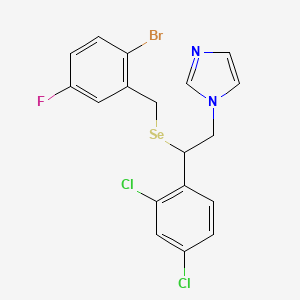

The two-dimensional chemical structure of this compound is depicted in the diagram below.

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2422019-82-5 | MedchemExpress |

| Molecular Formula | C18H14BrCl2FN2Se | MedchemExpress |

| Molecular Weight | 507.09 g/mol | MedchemExpress |

| SMILES | ClC1=CC=C(C([Se]CC2=CC(F)=CC=C2Br)CN3C=CN=C3)C(Cl)=C1 | MedchemExpress |

Biological Properties and Efficacy

This compound exhibits potent activity against various fungal pathogens, with a particularly notable effect on fluconazole-resistant strains.

Table 2: In Vitro Antifungal Activity of this compound

| Fungal Species | Strain Type | MIC Range (µg/mL) | Source |

| Candida albicans | Fluconazole-resistant | 0.03 - 0.25 | MedchemExpress |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of this compound is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.[4]

Caption: Signaling pathway of CYP51 inhibition by this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of this compound, based on standard methodologies in the field.

Synthesis of this compound (Compound A09)

The synthesis of this compound is part of a broader synthetic scheme for novel miconazole analogues containing selenium. A generalized workflow for such a synthesis is presented below. The specific details for compound A09 would be found in the primary literature.[1]

Caption: Generalized synthesis workflow for this compound.

In Vitro Antifungal Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans strains can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A document.

Protocol:

-

Preparation of Fungal Inoculum: Candida albicans strains are cultured on Sabouraud Dextrose Agar plates. A suspension in sterile saline is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.

-

Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent. The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control (drug-free well).

Fungal Biofilm Inhibition Assay

The ability of this compound to inhibit biofilm formation can be assessed using a crystal violet staining assay.

Protocol:

-

Biofilm Formation: A standardized suspension of Candida albicans is prepared in a suitable growth medium (e.g., RPMI-1640). The suspension is added to the wells of a 96-well flat-bottom microtiter plate containing various concentrations of this compound. The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: After incubation, the planktonic cells are gently removed by washing the wells with phosphate-buffered saline (PBS).

-

Staining: The remaining biofilms are fixed with methanol and then stained with a 0.1% crystal violet solution for 15-20 minutes.

-

Quantification: The excess stain is washed off, and the plate is air-dried. The crystal violet bound to the biofilm is solubilized with an appropriate solvent (e.g., 33% acetic acid), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the untreated control wells.

Hemolysis Assay

A hemolysis assay is performed to evaluate the potential cytotoxicity of this compound against red blood cells, providing an indication of its safety profile.

Protocol:

-

Preparation of Red Blood Cells (RBCs): Freshly collected red blood cells (e.g., from sheep or human donors) are washed with PBS and resuspended to a specific concentration (e.g., 2% v/v).

-

Incubation: The RBC suspension is incubated with various concentrations of this compound at 37°C for a defined period (e.g., 1-2 hours). A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.

-

Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.

-

Measurement of Hemolysis: The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) using a spectrophotometer. The percentage of hemolysis is calculated relative to the positive control.

Conclusion

This compound (compound A09) is a promising novel antifungal compound with potent activity against clinically relevant fungal pathogens, including fluconazole-resistant Candida albicans. Its mechanism of action, targeting the essential ergosterol biosynthesis pathway, and its ability to inhibit biofilm formation make it a strong candidate for further drug development. The provided experimental protocols offer a framework for the continued investigation and characterization of this and similar antifungal agents. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical application.

References

- 1. Design, synthesis, and biological evaluation of novel miconazole analogues containing selenium as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potency of Antifungal Agent 56: A Technical Deep Dive into its Mechanism of Action Against Candida

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the mechanism of action of the novel antifungal candidate, Antifungal Agent 56, against pathogenic Candida species.

This whitepaper provides an in-depth analysis of this compound, a promising selenium-containing miconazole analogue, demonstrating its potent efficacy, particularly against fluconazole-resistant Candida albicans strains. Through a detailed examination of its primary mode of action, this document serves as a critical resource for the scientific community engaged in the development of next-generation antifungal therapeutics.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, also identified as compound A09, exerts its antifungal effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.

By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to an accumulation of toxic sterol precursors. This disruption compromises the structure and function of the cell membrane, ultimately inhibiting fungal growth and proliferation. The incorporation of a selenium atom, based on the principle of bioisosterism, enhances the agent's potency and its effectiveness against drug-resistant strains.

Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by this compound.

The Discovery and Development of Antifungal Agent 56: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens represents a significant and growing threat to global health. In response, the development of novel antifungal agents with improved efficacy and safety profiles is a critical priority. This technical guide delves into the discovery and preclinical development of Antifungal Agent 56, a novel selenium-containing analogue of miconazole. This compound is part of a series of molecules designed through the principle of bioisosterism, where the oxygen atom in the miconazole scaffold is replaced by selenium. This strategic substitution has led to the identification of compounds with potent antifungal activity, particularly against fluconazole-resistant strains of pathogenic fungi. This document provides a comprehensive overview of the available data on this compound and its analogues, including their in vitro activity, proposed mechanism of action, and key experimental methodologies employed in their evaluation.

Introduction: The Rationale for Selenium-Containing Azoles

The azole class of antifungals, which includes drugs like miconazole and fluconazole, has been a cornerstone of antifungal therapy for decades. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition. However, the extensive use of azoles has led to the emergence of resistant fungal strains, necessitating the development of new therapeutic agents.[2][3]

The design of this compound and its congeners is based on the concept of bioisosteric replacement, a strategy in medicinal chemistry where one atom or group of atoms in a molecule is replaced by another with similar physical or chemical properties.[2] In this case, the ether oxygen atom in the miconazole structure is substituted with a selenium atom. This modification is intended to alter the compound's electronic and conformational properties, potentially leading to enhanced binding to the target enzyme (CYP51) and improved antifungal activity, especially against resistant strains.[2][4] Research has shown that organoselenium compounds possess a broad spectrum of biological activities, including antifungal properties.[4]

Quantitative Data Summary: In Vitro Antifungal Activity

This compound is part of a series of selenium-containing miconazole analogues. While specific data for "Agent 56" is not publicly detailed, data for closely related analogues from the same study, such as Antifungal Agent 55 (compound A07) and Antifungal Agent 57 (compound A19), provide a strong indication of the potency of this series. These compounds have demonstrated significant in vitro activity against a range of pathogenic fungi, including strains of Candida albicans that are resistant to fluconazole.[1][5]

| Compound | Fungal Species | MIC Range (µg/mL) | Reference |

| Antifungal Agent 55 (A07) | Candida albicans | 0.25-1 | [1] |

| Antifungal Agent 57 (A19) | Candida albicans | 0.5-2 | [5] |

| Miconazole (Reference) | Candida albicans | (Typically higher than the novel analogues) | [1][5] |

| Fluconazole (Reference) | Candida albicans | (Variable, with high MICs in resistant strains) | [1][5] |

Note: The provided MIC (Minimum Inhibitory Concentration) values are indicative of the potent activity of this series of compounds. The primary research paper describes the evaluation of these compounds against thirteen different pathogenic fungal strains, though the complete dataset is not available in the public domain.[2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for this class of selenium-containing azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, this compound disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and a depletion of ergosterol. This compromises the structural integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[1][6] Molecular docking studies have further elucidated the interaction between these novel compounds and the active site of C. albicans CYP51.[2]

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the development of this compound and its analogues. These protocols are based on standard practices in antifungal drug discovery.

Synthesis of Selenium-Containing Miconazole Analogues

A generalized synthetic workflow for this class of compounds is presented below. The specific details of the synthesis of this compound are proprietary to the original research.

Caption: Generalized synthetic workflow for miconazole analogues.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This assay is performed to determine the Minimum Inhibitory Concentration (MIC) of the antifungal agent against various fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

-

96-well microtiter plates.

-

Fungal isolates.

-

This compound and control drugs (e.g., miconazole, fluconazole).

-

Spectrophotometer or plate reader.

Protocol:

-

Preparation of Fungal Inoculum: Fungal colonies are grown on Sabouraud Dextrose Agar for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Drug Dilution: A serial two-fold dilution of this compound and control drugs is prepared in RPMI-1640 medium in the 96-well plates.

-

Inoculation: Each well is inoculated with the prepared fungal suspension. A drug-free well is included as a growth control, and an uninoculated well serves as a sterility control.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Candida albicans CYP51 Inhibition Assay

This assay evaluates the direct inhibitory effect of the compound on the target enzyme.

Materials:

-

Recombinant C. albicans CYP51 enzyme.

-

Fluorescent substrate (e.g., a CYP51-specific substrate).

-

NADPH regenerating system.

-

96-well black microtiter plates.

-

Fluorometric plate reader.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture containing the recombinant CYP51 enzyme, the fluorescent substrate, and the NADPH regenerating system in a suitable buffer is prepared.

-

Compound Addition: this compound is added to the wells at various concentrations. A control with no inhibitor is also included.

-

Incubation: The plate is incubated at 37°C for a specified period (e.g., 30-60 minutes).

-

Fluorescence Measurement: The fluorescence of the product formed by the enzymatic reaction is measured using a fluorometric plate reader at the appropriate excitation and emission wavelengths.

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Hemolysis Assay

This assay is conducted to assess the potential toxicity of the compound to red blood cells, providing an early indication of its safety profile.

Materials:

-

Freshly collected red blood cells (RBCs) from a suitable donor (e.g., human, sheep).

-

Phosphate-buffered saline (PBS).

-

Triton X-100 (as a positive control for 100% hemolysis).

-

This compound.

-

96-well microtiter plates.

-

Centrifuge.

-

Spectrophotometer or plate reader.

Protocol:

-

RBC Preparation: RBCs are washed multiple times with PBS by centrifugation to remove plasma and buffy coat. A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.

-

Compound Incubation: The RBC suspension is incubated with various concentrations of this compound at 37°C for a specified time (e.g., 1 hour). A positive control (Triton X-100) and a negative control (PBS) are included.

-

Centrifugation: After incubation, the plates are centrifuged to pellet the intact RBCs.

-

Hemoglobin Measurement: The supernatant, containing any released hemoglobin, is transferred to a new plate. The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin (e.g., 540 nm).

-

Percentage Hemolysis Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Conclusion and Future Directions

This compound and its selenium-containing analogues represent a promising new class of antifungal agents. Their potent in vitro activity, particularly against fluconazole-resistant strains, and their targeted mechanism of action make them attractive candidates for further development. The bioisosteric replacement of oxygen with selenium appears to be a successful strategy for enhancing the antifungal properties of the miconazole scaffold.

Future studies should focus on a more comprehensive evaluation of the in vivo efficacy and safety of these compounds in animal models of fungal infections. Pharmacokinetic and pharmacodynamic studies will also be crucial to determine their therapeutic potential. Furthermore, a deeper understanding of the structure-activity relationships within this series could guide the design of even more potent and selective antifungal agents. The continued exploration of novel chemical scaffolds, such as these selenium-containing azoles, is essential in the ongoing battle against drug-resistant fungal pathogens.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, synthesis, and biological evaluation of novel miconazole analogues containing selenium as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hemolysis Assay [protocols.io]

Preliminary In Vitro Efficacy and Safety Profile of Antifungal Agent 56

Abstract

This document outlines the initial in vitro characterization of "Antifungal Agent 56," a novel investigational compound. The primary objective of these studies was to determine its antifungal efficacy against a panel of clinically relevant fungal pathogens, elucidate its kinetic profile, and establish a preliminary safety profile through cytotoxicity assays. The presented data encompasses minimum inhibitory concentration (MIC), time-kill kinetics, and mammalian cell cytotoxicity, providing a foundational assessment of the agent's therapeutic potential. Detailed experimental protocols and workflows are provided to ensure reproducibility and transparency.

Antifungal Susceptibility Testing

The antifungal activity of Agent 56 was first determined by establishing its Minimum Inhibitory Concentration (MIC) against a range of pathogenic fungi. The broth microdilution method was employed, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocol: Broth Microdilution Assay

-

Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates. Colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ CFU/mL.

-

Drug Dilution: this compound was serially diluted (2-fold) in a 96-well microtiter plate using RPMI-1640 medium. The final concentration range tested was 0.03 to 64 µg/mL.

-

Incubation: The prepared fungal inoculum was added to each well. Plates were incubated at 35°C for 24-48 hours, depending on the organism.

-

MIC Determination: The MIC was determined as the lowest concentration of Agent 56 that resulted in a significant inhibition of visible fungal growth compared to the drug-free growth control well.

Data Summary: Minimum Inhibitory Concentration (MIC)

The table below summarizes the MIC values of Agent 56 against various fungal species. Fluconazole was used as a standard comparator agent.

| Fungal Species | Agent 56 MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans (ATCC 90028) | 0.5 | 1 |

| Candida glabrata (ATCC 90030) | 1 | 16 |

| Candida parapsilosis (ATCC 22019) | 0.25 | 2 |

| Aspergillus fumigatus (ATCC 204305) | 2 | >64 |

| Cryptococcus neoformans (ATCC 90112) | 0.5 | 8 |

Visualization: Broth Microdilution Workflow

Time-Kill Kinetic Assay

To differentiate between fungistatic and fungicidal activity, a time-kill assay was performed on Candida albicans ATCC 90028. This assay measures the rate at which an antifungal agent kills a fungal population over time.

Experimental Protocol: Time-Kill Assay

-

Culture Preparation: A standardized inoculum of C. albicans (approximately 1 x 10⁶ CFU/mL) was prepared in RPMI-1640 medium.

-

Exposure: The fungal culture was treated with this compound at concentrations corresponding to 1x, 2x, and 4x its predetermined MIC. A drug-free culture was included as a growth control.

-

Sampling: Aliquots were collected from each culture at specified time points (0, 2, 4, 8, 12, and 24 hours).

-

Quantification: The collected aliquots were serially diluted in saline and plated on Sabouraud Dextrose Agar. Plates were incubated for 24-48 hours.

-

Analysis: The number of colonies on each plate was counted to determine the CFU/mL at each time point. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Data Summary: Time-Kill Kinetics against C. albicans

| Time (Hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |

| 0 | 6.02 | 6.02 | 6.02 | 6.02 |

| 4 | 6.45 | 5.81 | 5.54 | 5.11 |

| 8 | 7.11 | 5.33 | 4.65 | 3.98 |

| 12 | 7.89 | 4.76 | 3.91 | <3.00 |

| 24 | 8.52 | 4.15 | <3.00 | <3.00 |

Note: A fungicidal effect (≥3-log₁₀ reduction) was observed at 24 hours for the 2x MIC concentration and at 12 hours for the 4x MIC concentration.

Visualization: Time-Kill Assay Workflow

Preliminary Mechanism of Action: Ergosterol Pathway

Based on its chemical structure, Agent 56 is hypothesized to target the fungal-specific ergosterol biosynthesis pathway. This pathway is critical for maintaining the integrity of the fungal cell membrane.

Visualization: Ergosterol Biosynthesis Pathway

In Vitro Cytotoxicity Assay

A preliminary assessment of Agent 56's toxicity towards mammalian cells was conducted using the MTT assay on the human embryonic kidney cell line HEK293. The goal was to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI).

Experimental Protocol: MTT Assay

-

Cell Seeding: HEK293 cells were seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Exposure: The cell culture medium was replaced with fresh medium containing serial dilutions of this compound. The plate was incubated for an additional 48 hours.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization & Reading: The medium was removed, and DMSO was added to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader.

-

Analysis: Cell viability was calculated relative to untreated control cells. The CC₅₀ was determined from the dose-response curve.

Data Summary: Cytotoxicity and Selectivity Index (SI)

The Selectivity Index (SI = CC₅₀ / MIC) provides a measure of the agent's specificity for fungal cells over mammalian cells. A higher SI value is desirable.

| Cell Line | Agent 56 CC₅₀ (µg/mL) | Target Organism | MIC (µg/mL) | Selectivity Index (SI) |

| HEK293 | >64 | C. albicans | 0.5 | >128 |

| HEK293 | >64 | A. fumigatus | 2 | >32 |

| HEK293 | >64 | C. neoformans | 0.5 | >128 |

Visualization: MTT Cytotoxicity Assay Workflow

In-Depth Technical Guide: Antifungal Agent 56 (Compound A09)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 56, also identified as compound A09, is a novel selenium-containing miconazole analogue with potent fungicidal activity. This technical guide provides a comprehensive overview of its antifungal spectrum, mechanism of action, and the experimental protocols used for its evaluation. Quantitative data from in vitro studies are presented to facilitate comparative analysis. The primary molecular target is suggested to be the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.

Spectrum of Antifungal Activity

This compound (compound A09) has demonstrated significant in vitro activity against a range of pathogenic fungi, including yeasts and molds. It is particularly effective against Candida albicans, including strains resistant to fluconazole.[1][2][3] The minimum inhibitory concentration (MIC) is a key indicator of its potency.

Table 1: In Vitro Antifungal Activity of Agent 56 (Compound A09)

| Fungal Species | Strain | MIC (μg/mL) | Reference |

| Candida albicans | ATCC 10231 | 0.03-0.25 | [1][2][3] |

| Candida albicans | (Fluconazole-resistant) | 0.03-0.25 | [1][2][3] |

| Cryptococcus neoformans | ATCC 90112 | Data not available in abstract | |

| Aspergillus fumigatus | ATCC 204305 | Data not available in abstract | |

| Other pathogenic fungi | (10 additional strains) | Data not available in abstract |

Note: The full spectrum of activity against all thirteen tested strains is detailed in the primary research publication by Xu H, et al. (2020), which was not fully accessible at the time of this guide's compilation.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The proposed mechanism of action for this compound is the inhibition of the fungal CYP51 enzyme.[1] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells, making it an attractive target for antifungal therapy. By inhibiting CYP51, agent 56 disrupts the integrity and function of the fungal cell membrane, leading to cell death.

Ergosterol Biosynthesis Pathway and Inhibition Point

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and highlights the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.

Materials:

-

96-well U-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

-

This compound stock solution (in DMSO)

-

Fungal inoculum, standardized to 0.5-2.5 x 10³ CFU/mL

-

Positive control (e.g., Fluconazole, Miconazole)

-

Negative control (medium only)

-

Growth control (medium with fungal inoculum)

Procedure:

-

Preparation of Antifungal Dilutions: A serial two-fold dilution of this compound is prepared in RPMI-1640 medium directly in the microtiter plates. The final concentration range typically spans from 0.015 to 16 μg/mL.

-

Inoculum Preparation: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 to achieve the final desired inoculum concentration.

-

Inoculation: Each well (except the negative control) is inoculated with the standardized fungal suspension.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Workflow for MIC Determination

Conclusion

This compound (compound A09) emerges as a promising candidate for further preclinical and clinical development. Its potent activity against fluconazole-resistant Candida albicans and its targeted mechanism of action on the fungal-specific CYP51 enzyme are highly desirable characteristics for a novel antifungal drug. Further investigation into its broader spectrum of activity, in vivo efficacy, and safety profile is warranted.

References

An In-depth Technical Guide to Selenium-Containing Antifungal Compounds: The Case of Antifungal Agent 56

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antifungal resistance necessitates the exploration of novel chemical scaffolds and therapeutic strategies. Organoselenium compounds have emerged as a promising class of antifungals, demonstrating potent activity against a broad spectrum of pathogenic fungi, including resistant strains. This technical guide provides a comprehensive overview of selenium-containing antifungal agents, with a specific focus on "Antifungal agent 56" (compound A09), a novel miconazole analogue. This document details the synthesis, in vitro and in vivo efficacy, and mechanism of action of these compounds. Detailed experimental protocols for key assays are provided, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, signaling pathways, experimental workflows, and structure-activity relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of this emergent class of antifungals.

Introduction

Fungal infections pose a significant and growing threat to global health, particularly in immunocompromised individuals. The limited arsenal of antifungal drugs is further challenged by the increasing prevalence of drug-resistant fungal pathogens. This has spurred research into new antifungal agents with novel mechanisms of action. Selenium, an essential trace element, has long been known for its antimicrobial properties. The incorporation of selenium into organic molecules offers a unique avenue for the development of potent antifungal compounds.

This guide focuses on a series of selenium-containing azole derivatives, exemplified by "this compound" (compound A09), which have shown remarkable efficacy against both susceptible and fluconazole-resistant Candida species. These compounds represent a significant advancement in the search for next-generation antifungals.

Quantitative Data on Antifungal Activity

The antifungal potency of selenium-containing compounds has been evaluated against a panel of clinically relevant fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative comparison of their efficacy.

Table 1: In Vitro Antifungal Activity (MIC, μg/mL) of this compound (A09) and Related Compounds against various Candida species.

| Compound | C. albicans (ATCC 90028) | C. albicans (Fluconazole-Resistant) | C. parapsilosis (ATCC 22019) | C. tropicalis (ATCC 750) | C. krusei (ATCC 6258) | C. glabrata (ATCC 90030) |

| This compound (A09) | 0.03 - 0.25 | 0.125 | 0.06 | 0.03 | 0.25 | 0.5 |

| Miconazole | 0.125 | 2 | 0.125 | 0.125 | 0.5 | 1 |

| Fluconazole | 0.5 | >64 | 1 | 2 | 16 | 8 |

Data compiled from literature sources.[1][2][3]

Table 2: In Vitro Antifungal Activity (MIC, μg/mL) of Selenium Nanoparticles (SeNPs) against various fungal species.

| Selenium Nanoparticle Type | Fusarium oxysporum | Colletotrichum gloeosporioides | Candida albicans | Aspergillus fumigatus |

| Plant-based SeNPs (V. faba L. hull extract) | 0.03 | - | - | - |

| Plant-based SeNPs (P. vera L. hull extract) | 0.25 | - | - | - |

| Biogenic SeNPs (Bacillus sp. MSh-1) | - | - | 70 | 100 |

Data compiled from literature sources.[4][5][6][7]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for azole antifungals, including the selenium-containing analogues, is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51 or Erg11p).[2][8][9] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

By inhibiting CYP51, these selenium-containing compounds disrupt the production of ergosterol. This leads to the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane, which alters membrane structure and function, ultimately inhibiting fungal growth and proliferation.[10][11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key biological assays.

Synthesis of this compound (Compound A09)

The synthesis of this compound, a miconazole analogue, involves a multi-step process. The following is a representative protocol based on published literature.

Step 1: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

-

To a solution of 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one in a suitable solvent such as acetonitrile, add imidazole.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The product is isolated by filtration and purified by recrystallization.

Step 2: Reduction to 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol

-

The product from Step 1 is dissolved in methanol.

-

Sodium borohydride (NaBH4) is added portion-wise at 0°C.

-

The reaction is stirred for a few hours at room temperature.

-

The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the alcohol.

Step 3: Synthesis of 4-(phenylselanyl)benzyl bromide

-

To a solution of diphenyl diselenide in a suitable solvent, a reducing agent such as sodium borohydride is added to generate the selenophenolate anion.

-

4-(bromomethyl)benzyl bromide is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion.

-

The product is isolated by extraction and purified by column chromatography.

Step 4: Synthesis of this compound (A09)

-

The alcohol from Step 2 is dissolved in a dry aprotic solvent such as N,N-dimethylformamide (DMF).

-

Sodium hydride (NaH) is added at 0°C, and the mixture is stirred for a short period to form the alkoxide.

-

A solution of 4-(phenylselanyl)benzyl bromide (from Step 3) in DMF is added dropwise.

-

The reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The crude product is purified by column chromatography to yield this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal activity of miconazole against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

Early-Stage Research Efficacy of Antifungal Agent 56: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 56, also identified as compound A09, is a novel organoselenium compound developed as a miconazole analogue. Early-stage research has demonstrated its potent in vitro efficacy against a range of pathogenic fungi, including strains resistant to existing therapies such as fluconazole. This technical guide provides a comprehensive overview of the available preclinical data on this compound, detailing its mechanism of action, in vitro activity, and safety profile based on the foundational study by Xu et al. (2020). The information is intended to support further research and development of this promising antifungal candidate.

Mechanism of Action: Targeting Ergosterol Biosynthesis

This compound exerts its fungal cell growth inhibitory effects by targeting a critical enzyme in the fungal cell membrane biosynthesis pathway.

Primary Target: Lanosterol 14α-demethylase (CYP51)

Preliminary mechanistic studies have identified lanosterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51, as the primary target of this compound.[1] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that regulates membrane fluidity, integrity, and the function of membrane-bound proteins.

By inhibiting CYP51, this compound disrupts the production of ergosterol. This leads to the accumulation of toxic sterol precursors and ultimately compromises the structural integrity and function of the fungal cell membrane, resulting in the inhibition of fungal growth. Molecular docking studies have further elucidated the interaction between the compound and the active site of C. albicans CYP51, providing a model for its inhibitory action.[1]

Quantitative Data on Antifungal Efficacy

The in vitro antifungal activity of this compound has been evaluated against a panel of clinically relevant fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the agent that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity of this compound (MIC in μg/mL)

| Fungal Strain | This compound (Compound A09) | Miconazole (Reference) | Fluconazole (Reference) |

| Candida albicans (ATCC 10231) | 0.03-0.25[2] | >128 | 0.5 |

| Candida albicans (Fluconazole-resistant) | 0.03-0.25[2] | 16 | >128 |

| Candida glabrata | ND | 0.5 | 16 |

| Candida krusei | ND | 0.25 | 64 |

| Candida parapsilosis | ND | 0.125 | 2 |

| Candida tropicalis | ND | 0.5 | 4 |

| Cryptococcus neoformans | ND | 0.25 | 8 |

| Aspergillus fumigatus | ND | 1 | >128 |

| Trichophyton rubrum | ND | 0.125 | 1 |

| Trichophyton mentagrophytes | ND | 0.125 | 0.5 |

| Epidermophyton floccosum | ND | 0.06 | 0.25 |

| Microsporum gypseum | ND | 0.125 | 1 |

| Microsporum canis | ND | 0.25 | 4 |

ND: Not Disclosed in the available literature. The reference values for Miconazole and Fluconazole are provided for comparative purposes and are representative of typical MICs.

Experimental Protocols

The following sections detail the methodologies employed in the early-stage evaluation of this compound.

Antifungal Susceptibility Testing (MIC Determination)

The in vitro antifungal activity was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Fungal Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) at 35°C. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to yield a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.

-

Drug Dilution: this compound and reference compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI-1640 medium in 96-well microtiter plates.

-

Incubation: The fungal inoculum was added to each well containing the drug dilutions. The plates were incubated at 35°C for 24-48 hours.

-

MIC Reading: The MIC was determined as the lowest concentration of the compound that caused a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control well.

Inhibition of Biofilm Formation

The ability of this compound to prevent the formation of Candida albicans biofilms was assessed.

Protocol:

-

Cell Preparation: C. albicans cells were grown overnight, washed, and resuspended in RPMI-1640 medium to a concentration of 1 × 10⁶ cells/mL.

-

Biofilm Assay: 100 µL of the cell suspension was added to the wells of a 96-well flat-bottom microtiter plate containing 100 µL of RPMI-1640 with serial dilutions of this compound.

-

Incubation: The plate was incubated at 37°C for 24 hours to allow for biofilm formation.

-

Quantification: Non-adherent cells were removed by washing with phosphate-buffered saline (PBS). The metabolic activity of the remaining biofilm, which correlates with biofilm density, was quantified using a colorimetric assay such as the XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay. The absorbance was read spectrophotometrically.

Hemolysis Assay

The hemolytic activity of this compound was evaluated to assess its potential toxicity to red blood cells.

Protocol:

-

Red Blood Cell Preparation: Fresh human or sheep red blood cells (RBCs) were washed multiple times with PBS and resuspended to a final concentration of 2% (v/v) in PBS.

-

Assay: 100 µL of the RBC suspension was incubated with 100 µL of various concentrations of this compound in a 96-well plate at 37°C for 1 hour.

-

Controls: A negative control (PBS) and a positive control (Triton X-100, which causes 100% hemolysis) were included.

-

Measurement: The plate was centrifuged, and the supernatant was transferred to a new plate. The amount of hemoglobin released due to RBC lysis was quantified by measuring the absorbance of the supernatant at 540 nm. The percentage of hemolysis was calculated relative to the positive control.

In Vivo Efficacy

As of the current literature review, in vivo efficacy studies specifically for this compound (compound A09) have not been published. However, a subsequent lead optimization study by the same research group investigated a related selenium-containing miconazole analogue, compound B17, which demonstrated promising in vivo efficacy in a murine model of systemic candidiasis. This suggests that this class of compounds warrants further in vivo investigation.

Conclusion and Future Directions

This compound (compound A09) has emerged as a potent inhibitor of pathogenic fungi in early-stage in vitro studies. Its targeted mechanism of action against CYP51, coupled with its efficacy against fluconazole-resistant strains and its potential to inhibit biofilm formation, positions it as a promising candidate for further development. The improved safety profile compared to miconazole in preliminary hemolysis assays is also a significant advantage.

Future research should focus on obtaining comprehensive in vitro data against a broader panel of fungal isolates, including clinical strains with diverse resistance profiles. Importantly, in vivo studies are critically needed to evaluate the efficacy, pharmacokinetics, and toxicology of this compound in relevant animal models of fungal infections. These studies will be essential to determine its potential for clinical translation as a novel therapeutic agent for the treatment of invasive fungal diseases.

References

Technical Guide: Antifungal Agent 56 (Compound A09) and its Effects on Fungal Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 56 (also identified as compound A09) is a novel synthetic molecule designed as an analogue of miconazole, incorporating selenium into its structure.[1][2][3] This agent has demonstrated potent antifungal activity, particularly against fluconazole-resistant strains of Candida albicans. Preliminary mechanistic studies suggest that its primary mode of action involves the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a crucial component of the membrane. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. Azole antifungals, such as fluconazole, which target the ergosterol biosynthesis pathway, have been a cornerstone of antifungal therapy.[2][4][5][6] However, their efficacy is increasingly compromised by resistance mechanisms. This compound represents a promising development in the search for new therapeutic options. As a selenium-containing analogue of miconazole, it is designed to overcome existing resistance mechanisms and exhibit potent fungicidal or fungistatic activity.

Antifungal Activity

This compound has shown significant in vitro activity against various pathogenic fungi, most notably Candida albicans, including strains resistant to fluconazole.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Fungal Species | Strain Type | MIC Range (µg/mL) | Comparator MICs (µg/mL) |

| Candida albicans | Fluconazole-Susceptible | 0.03 - 0.25 | Miconazole: Reported to be less effective |

| Candida albicans | Fluconazole-Resistant | 0.03 - 0.25 | Fluconazole: High |

Data summarized from publicly available information.[1][2][3]

Mechanism of Action: Targeting the Fungal Cell Membrane

The primary mechanism of action of this compound is believed to be the inhibition of ergosterol biosynthesis, a pathway vital for the integrity and function of the fungal cell membrane.

Inhibition of Ergosterol Biosynthesis

Ergosterol is the principal sterol in the fungal cell membrane, where it regulates membrane fluidity, permeability, and the function of membrane-bound proteins. The biosynthesis of ergosterol is a complex pathway, and a key enzyme in this process is lanosterol 14α-demethylase, encoded by the ERG11 gene. This enzyme is a member of the cytochrome P450 family (CYP51).

Preliminary studies on compounds from the same series as this compound indicate a strong inhibitory effect on C. albicans CYP51.[7][8] By inhibiting this enzyme, this compound likely disrupts the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the cell membrane. This disruption results in increased membrane permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth or cell death.

Proposed mechanism of action for this compound.

Inhibition of Biofilm Formation

Fungal biofilms are structured communities of cells encased in an extracellular matrix, which confers increased resistance to antifungal agents and host immune responses. It has been reported that miconazole analogues containing selenium can prevent the formation of fungal biofilms.[7][8] The disruption of the cell membrane and its associated signaling pathways by this compound may interfere with the initial stages of biofilm formation, such as adhesion and hyphal development.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.

Experimental workflow for MIC determination.

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

This compound stock solution

-

Fungal isolate

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to the final inoculum concentration.

-

Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate.

-

Inoculation: Add the fungal inoculum to each well containing the drug dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

Incubation: Incubate the plates at 35-37°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the agent that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control.

Ergosterol Content Quantification

This spectrophotometric method quantifies the total ergosterol content in fungal cells to assess the impact of this compound on its synthesis.

Materials:

-

Fungal culture

-

This compound

-

25% Alcoholic potassium hydroxide

-

n-Heptane

-

Sterile distilled water

-

Spectrophotometer with UV scanning capability

Procedure:

-

Fungal Culture: Grow the fungal strain in a suitable broth medium with and without sub-inhibitory concentrations of this compound.

-

Cell Harvesting: Harvest the fungal cells by centrifugation and wash with sterile distilled water. Determine the wet weight of the cell pellet.

-

Saponification: Resuspend the cell pellet in 25% alcoholic potassium hydroxide and incubate at 85°C for 1 hour to saponify the cellular lipids.

-

Sterol Extraction: After cooling, add sterile distilled water and n-heptane to the mixture. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the heptane layer.

-

Spectrophotometric Analysis: Scan the absorbance of the heptane layer from 230 to 300 nm. The presence of ergosterol is indicated by a characteristic four-peaked curve. The amount of ergosterol can be calculated from the absorbance values at specific wavelengths.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to inhibit biofilm formation.

Materials:

-

96-well flat-bottom microtiter plates

-

Fungal isolate

-

Appropriate growth medium

-

This compound

-

0.1% Crystal violet solution

-

30% Acetic acid

-

Plate reader

Procedure:

-

Biofilm Formation: Add the standardized fungal inoculum and serial dilutions of this compound to the wells of a 96-well plate. Incubate for 24-48 hours to allow for biofilm formation.

-

Washing: Gently wash the wells with sterile saline to remove planktonic (non-adherent) cells.

-

Staining: Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes. The crystal violet will stain the adherent biofilm.

-

Washing: Wash away the excess stain with water.

-

Solubilization: Add 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

-

Quantification: Transfer the solubilized crystal violet solution to a new plate and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the amount of biofilm.

Safety Profile

Preliminary assessments suggest that selenium-containing miconazole analogues have a favorable safety profile with low hemolytic activity. Further toxicological studies are required to fully characterize the safety of this compound for potential therapeutic use.

Conclusion

This compound is a promising new antifungal candidate with potent activity against pathogenic fungi, including drug-resistant strains. Its mechanism of action, centered on the inhibition of ergosterol biosynthesis and subsequent disruption of the fungal cell membrane, represents a validated and effective strategy for antifungal drug development. The detailed protocols provided in this guide will facilitate further research into the efficacy and mechanism of this and other novel antifungal compounds. Continued investigation is warranted to fully elucidate its therapeutic potential.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. google.com [google.com]

- 4. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Fluconazole? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Antifungal Agent 56

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 56 (also identified as compound A09) is a novel, potent antifungal compound derived from miconazole through bioisosteric replacement, incorporating selenium into its structure.[1][2][3] This modification has demonstrated significant efficacy, particularly against fluconazole-resistant fungal strains.[1][2][3] These application notes provide detailed protocols for the in vitro evaluation of this compound, enabling researchers to assess its efficacy and mechanism of action consistently.

Mechanism of Action

This compound primarily functions by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, responsible for maintaining its integrity and fluidity. By inhibiting CYP51, this compound disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates. This compromises the cell membrane, ultimately resulting in the cessation of fungal growth and cell death.[1][2] Additionally, this class of compounds has been shown to be effective in preventing the formation of fungal biofilms.[1][2]

Quantitative Data Summary

The reported in vitro activity of this compound against various strains of Candida albicans is summarized below. The data highlights its potency, including its effectiveness against strains resistant to fluconazole.

| Fungal Species | Strain Type | MIC Range (µg/mL) | Reference |

| Candida albicans | Not Specified | 0.03 - 0.25 | [3] |

Experimental Protocols

The following are detailed protocols for the in vitro testing of this compound, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing and is designed to determine the minimum concentration of this compound that inhibits the visible growth of a fungal isolate.

a. Materials:

-

This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

-

Fungal isolates (e.g., Candida albicans)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C)

b. Protocol Steps:

-

Inoculum Preparation:

-

From a fresh 24-hour culture on Sabouraud Dextrose Agar, select several colonies and suspend them in 5 mL of sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

-

Drug Dilution Series:

-

Prepare a series of 2-fold dilutions of this compound in RPMI 1640 medium in the wells of a 96-well plate. The typical concentration range to test would be 0.015 to 8 µg/mL.

-

Each well should contain 100 µL of the diluted agent.

-

Include a growth control well (100 µL of RPMI 1640 without the agent) and a sterility control well (100 µL of uninoculated RPMI 1640).

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). This brings the total volume in each well to 200 µL.

-

-

Incubation:

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in turbidity compared to the growth control well. This can be determined visually or by reading the optical density at a specified wavelength (e.g., 530 nm).

-

Fungal Biofilm Disruption Assay

This protocol assesses the ability of this compound to disrupt pre-formed fungal biofilms.

a. Materials:

-

Materials from the MIC assay

-

Flat-bottom 96-well microtiter plates (tissue-culture treated)

-

XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

-

Menadione solution

b. Protocol Steps:

-

Biofilm Formation:

-

Prepare a fungal suspension of 1 x 10⁷ CFU/mL in RPMI 1640.

-

Add 100 µL of this suspension to the wells of a flat-bottom 96-well plate.

-

Incubate at 37°C for 24 hours to allow for biofilm formation.

-

After incubation, gently wash the wells twice with sterile PBS to remove non-adherent cells.

-

-

Treatment with this compound:

-

Prepare dilutions of this compound in RPMI 1640 at twice the desired final concentration.

-

Add 100 µL of each dilution to the wells containing the pre-formed biofilms.

-

Include a drug-free control well (RPMI 1640 only).

-

Incubate for an additional 24 hours at 37°C.

-

-

Quantification of Biofilm Viability:

-

Wash the wells again with PBS to remove the antifungal agent.

-

Prepare a solution of XTT (e.g., 0.5 mg/mL) and menadione (e.g., 1 µM).

-

Add 100 µL of the XTT-menadione solution to each well.

-

Incubate in the dark at 37°C for 2-3 hours.

-

Measure the absorbance at 490 nm. A reduction in absorbance in the treated wells compared to the control indicates biofilm disruption.

-

Conclusion

This compound demonstrates significant potential as a novel therapeutic, particularly for infections caused by resistant fungal pathogens. The protocols outlined above provide a standardized framework for the in vitro characterization of its antifungal properties. Adherence to these detailed methodologies will ensure the generation of reproducible and comparable data, facilitating further development and understanding of this promising compound.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 56

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antifungal Agent 56 is a novel investigational compound demonstrating potent activity against a broad spectrum of fungal pathogens. Establishing the Minimum Inhibitory Concentration (MIC) is a critical early step in the preclinical assessment of any new antifungal agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This application note provides a detailed protocol for determining the MIC of this compound against various fungal species using the broth microdilution method, harmonized with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Principle of the Assay

The broth microdilution assay is a standardized method used to measure the in vitro susceptibility of fungi to antifungal agents.[5] The assay involves preparing two-fold serial dilutions of the antifungal agent in a 96-well microtiter plate.[6] Each well is then inoculated with a standardized suspension of the fungal isolate. Following an incubation period, the plates are examined for visible growth. The MIC is the lowest concentration of the agent that inhibits this growth. For certain fungi and drug combinations, a significant reduction in growth (e.g., ≥50%) rather than complete inhibition is used as the endpoint.[5]

Experimental Protocol

This protocol is based on the CLSI M27 and M38-A2 reference methods for yeasts and filamentous fungi, respectively.[4][7]

1. Materials and Equipment

-

Antifungal Agent: this compound powder

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Media: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinopropanesulfonic acid (MOPS).[8][9]

-

Fungal Strains:

-

Candida albicans (e.g., ATCC 90028)

-

Cryptococcus neoformans (e.g., ATCC 208821)

-

Aspergillus fumigatus (e.g., ATCC 204305)

-

-

Equipment:

2. Preparation of Reagents

-

Antifungal Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL. The high concentration allows for subsequent dilutions where the final DMSO concentration will be minimal.

-

Working Solutions: Perform serial dilutions of the stock solution in RPMI 1640 medium to create a range of concentrations. These working solutions should be twice the final desired test concentrations (e.g., 128 µg/mL down to 0.06 µg/mL).[10]

3. Inoculum Preparation

-

For Yeasts (C. albicans, C. neoformans):

-

Subculture the yeast onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours to ensure purity and viability.[11]

-

Select several distinct colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[3]

-

-

For Molds (A. fumigatus):

-

Grow the mold on Potato Dextrose Agar at 35°C for 5-7 days until adequate sporulation is observed.

-

Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).

-

Adjust the conidial suspension with a hemocytometer or spectrophotometer to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.[3][9]

-

4. Assay Procedure (96-Well Plate Setup)

-

Plate Preparation: Add 100 µL of RPMI 1640 medium to wells in columns 2 through 11 of a 96-well plate.

-

Drug Dilution: Add 200 µL of the highest concentration of this compound working solution (e.g., 64 µg/mL) to column 1.

-

Serial Dilution: Transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate to column 10. Discard 100 µL from column 10.

-

Controls:

-

Growth Control (Column 11): Contains 100 µL of RPMI medium only (no drug).

-

Sterility Control (Column 12): Contains 200 µL of uninoculated RPMI medium.

-

-

Inoculation: Add 100 µL of the standardized fungal inoculum to wells in columns 1 through 11. This brings the total volume in each well to 200 µL and halves the drug concentration to the final desired test range (e.g., 32 µg/mL to 0.03 µg/mL).

-

Incubation: Cover the plates and incubate at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.[8][9]

5. MIC Determination

-

Visual Reading: After incubation, examine the plate using a reading mirror. The MIC is the lowest drug concentration in which there is no visible growth (for fungicidal effects) or a prominent decrease in turbidity (e.g., ≥50%) compared to the growth control well (for fungistatic effects).[5]

-

Spectrophotometric Reading: Alternatively, read the optical density (OD) of the plates at a specified wavelength (e.g., 530 nm). The MIC can be defined as the lowest drug concentration that inhibits growth by 50% (MIC₅₀) or 90% (MIC₉₀) compared to the growth control.[1]

Data Presentation

The in vitro activity of this compound against a panel of clinically relevant fungal pathogens is summarized below.

Table 1: MIC Values of this compound Against Various Fungal Species

| Fungal Species | Strain ID | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | ATCC 90028 | 0.125 - 1 | 0.25 | 0.5 |

| Candida glabrata | ATCC 90030 | 0.5 - 4 | 1 | 2 |

| Candida parapsilosis | ATCC 22019 | 0.06 - 0.5 | 0.125 | 0.25 |

| Cryptococcus neoformans | ATCC 208821 | 0.125 - 1 | 0.25 | 0.5 |

| Aspergillus fumigatus | ATCC 204305 | 0.25 - 2 | 0.5 | 1 |

| Aspergillus flavus | ATCC 204304 | 0.5 - 4 | 1 | 2 |

Data are hypothetical and for illustrative purposes only. MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.

Visualizations

Caption: Workflow for the broth microdilution MIC assay.

Caption: Conceptual relationship for determining the MIC value.

References

- 1. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 2. static.igem.wiki [static.igem.wiki]

- 3. journals.asm.org [journals.asm.org]

- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 7. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Time-Kill Curve Analysis of Antifungal Agent 56

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for performing a time-kill curve analysis to evaluate the in vitro pharmacodynamics of Antifungal Agent 56 against pathogenic fungi. It includes methodologies for data collection, presentation, and interpretation.

Introduction

Time-kill curve analysis is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent. This technique measures the rate and extent of fungal killing over time at various concentrations of the antifungal drug. The resulting data is crucial for characterizing an agent as fungistatic (inhibiting growth) or fungicidal (actively killing) and for understanding its concentration-dependent or time-dependent activity.[1][2][3] this compound (also known as compound A09) has demonstrated potent activity against strains of Candida albicans, including those resistant to fluconazole, with Minimum Inhibitory Concentrations (MICs) ranging from 0.03 to 0.25 µg/mL.[4] This protocol outlines the standardized procedures for conducting time-kill studies to further characterize the antifungal effects of this agent.[5]

Data Presentation

The quantitative results of the time-kill analysis should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound and the control group.

Table 1: Time-Kill Curve Data for this compound against Candida albicans

| Time (hours) | Mean Log10 CFU/mL (± SD) - Growth Control | Mean Log10 CFU/mL (± SD) - 0.5x MIC | Mean Log10 CFU/mL (± SD) - 1x MIC | Mean Log10 CFU/mL (± SD) - 2x MIC | Mean Log10 CFU/mL (± SD) - 4x MIC |

| 0 | 5.0 (± 0.1) | 5.0 (± 0.1) | 5.0 (± 0.1) | 5.0 (± 0.1) | 5.0 (± 0.1) |

| 2 | 5.3 (± 0.2) | 4.8 (± 0.1) | 4.5 (± 0.2) | 4.1 (± 0.1) | 3.5 (± 0.2) |

| 4 | 5.8 (± 0.1) | 4.6 (± 0.2) | 4.1 (± 0.1) | 3.5 (± 0.2) | 2.8 (± 0.1) |

| 6 | 6.5 (± 0.2) | 4.5 (± 0.1) | 3.8 (± 0.2) | 2.9 (± 0.1) | <2.0 |

| 12 | 8.0 (± 0.1) | 4.3 (± 0.2) | 3.1 (± 0.1) | <2.0 | <2.0 |

| 24 | 9.2 (± 0.2) | 4.2 (± 0.1) | <2.0 | <2.0 | <2.0 |

Note: Data presented are hypothetical and for illustrative purposes. The lower limit of detection is 100 CFU/mL (2.0 Log10 CFU/mL). SD = Standard Deviation.

Experimental Protocols

This section provides a detailed methodology for conducting the time-kill curve analysis.

Materials

-

This compound stock solution

-

Candida albicans isolate (or other relevant fungal species)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[5][6]

-

Sabouraud Dextrose Agar (SDA) plates

-

Sterile saline (0.9%) or phosphate-buffered saline (PBS)

-

Sterile culture tubes or flasks

-

Incubator shaker (35°C)

-

Spectrophotometer

-

Micropipettes and sterile tips

-

Vortex mixer

-

Spiral plater or spread plates

-

Colony counter

Inoculum Preparation

-

From a fresh 24-hour culture of the fungal isolate on an SDA plate, select 3-5 colonies.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at a wavelength of 530 nm.[7]

-

Perform a 1:10 dilution of this suspension in RPMI 1640 medium to achieve a starting inoculum of approximately 1-5 x 10^5 CFU/mL.[5]

-

Verify the initial inoculum concentration by plating serial dilutions onto SDA plates and performing a colony count after 24-48 hours of incubation.

Time-Kill Assay Procedure

-

Prepare culture tubes with RPMI 1640 medium containing this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC of the test isolate.[7] Also, prepare a growth control tube with no antifungal agent.

-

Inoculate each tube with the prepared fungal suspension to achieve a final starting density of approximately 1-5 x 10^5 CFU/mL.[5]

-

Incubate all tubes at 35°C with continuous agitation.[5]

-

At time points 0, 2, 4, 6, 12, and 24 hours, remove a 100 µL aliquot from each tube.[5][7]

-

Perform ten-fold serial dilutions of each aliquot in sterile saline to minimize antifungal carryover.

-

Plate 100 µL of the appropriate dilutions onto SDA plates.

-

Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.

-

Count the number of colonies (CFU/mL) for each time point and concentration. The lower limit of quantification is typically 100 CFU/mL.

-

Convert the CFU/mL to Log10 CFU/mL for data analysis.

Data Interpretation

-

Fungistatic Activity: A reduction of <3-log10 CFU/mL (<99.9%) from the initial inoculum.

-

Fungicidal Activity: A reduction of ≥3-log10 CFU/mL (≥99.9%) from the initial inoculum.[1]

-

Synergy/Antagonism (if applicable): When testing combinations, synergy is defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent. Antagonism is a ≥2-log10 increase in CFU/mL.[8]

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism-Based Pharmacokinetic-Pharmacodynamic Models of In Vitro Fungistatic and Fungicidal Effects against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nelsonlabs.com [nelsonlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

Application Notes and Protocols for In Vivo Testing of Antifungal Agent 56

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 56, also identified as compound A09, is a novel selenium-containing miconazole analogue with potent in vitro activity against a broad spectrum of pathogenic fungi, including fluconazole-resistant strains of Candida albicans. Preliminary studies indicate that this compound exerts its antifungal effect through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. This document provides detailed application notes and protocols for the in vivo evaluation of this compound and its optimized derivatives, such as compound B17, in established murine models of systemic candidiasis.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis